3-Methyl-1-(oxan-4-yl)butan-1-one

Description

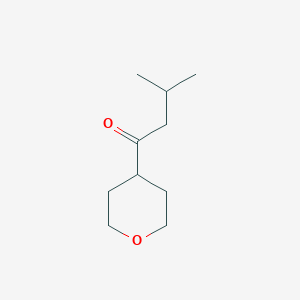

3-Methyl-1-(oxan-4-yl)butan-1-one is a ketone derivative featuring a tetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. The compound consists of a butan-1-one backbone (a four-carbon chain with a ketone group at position 1) modified by a 3-methyl branch and an oxan-4-yl (tetrahydropyran-4-yl) group. The oxan-4-yl moiety introduces a six-membered oxygen-containing ring, enhancing conformational rigidity and influencing solubility and reactivity.

Properties

IUPAC Name |

3-methyl-1-(oxan-4-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)7-10(11)9-3-5-12-6-4-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMNEQZRTWJFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(oxan-4-yl)butan-1-one typically involves the reaction of 3-methylbutan-1-ol with tetrahydropyran-4-one under acidic conditions. The reaction proceeds via nucleophilic addition of the alcohol to the carbonyl group of the ketone, followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methyl-1-(oxan-4-yl)butan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds with similar structural motifs to 3-Methyl-1-(oxan-4-yl)butan-1-one may exhibit neuroprotective properties. For instance, derivatives have been investigated for their ability to protect neurons against beta-amyloid-induced neurodegeneration, a hallmark of Alzheimer’s disease. Such compounds interact with microtubules, which are crucial for neuronal integrity and function .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. Compounds with similar structures have shown effectiveness against a range of pathogens, including Escherichia coli and Pseudomonas aeruginosa. The incorporation of oxane rings has been linked to enhanced antibacterial activity due to improved membrane permeability and interaction with bacterial cell walls .

Synthetic Pathways

The synthesis of this compound can be achieved through several routes:

- Dieckmann Condensation : This method involves the cyclization of diesters in the presence of sodium ethoxide, yielding oxane derivatives.

- Grignard Reactions : Utilizing Grignard reagents can facilitate the introduction of functional groups at specific positions on the oxane ring.

- Reduction Reactions : The ketone functionality can be selectively reduced to alcohols using sodium borohydride or lithium aluminum hydride under controlled conditions.

These synthetic strategies not only allow for the production of this compound but also enable the generation of various analogs that may possess enhanced biological activities.

Case Studies

Several case studies have highlighted the compound's potential applications:

- Cellular Assays : In vitro studies demonstrated that this compound can modulate lipid metabolism, significantly reducing lipid accumulation in hepatocytes. This suggests its role in managing metabolic disorders such as non-alcoholic fatty liver disease.

- Animal Models : In vivo experiments indicated that this compound could lower blood glucose levels in diabetic mouse models, pointing towards its potential as a therapeutic agent for diabetes management.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(oxan-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

- Oxan-4-yl vs. Phenolic Groups: The oxan-4-yl group in the target compound provides moderate lipophilicity due to its ether oxygen, enhancing membrane permeability compared to phenolic derivatives (e.g., Compound 21 and ’s hydroxyphenyl analog).

- Spiroether Complexity : The spirocyclic ether in ’s compound introduces steric hindrance and conformational constraints, likely reducing reactivity but improving stability for high-resolution crystallography or targeted drug design .

Biological Activity

3-Methyl-1-(oxan-4-yl)butan-1-one is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a ketone with a molecular formula of C11H20O2. Its structure includes a methyl group and an oxane ring, which may contribute to its biological activities. The compound's unique configuration allows for various interactions within biological systems.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can prevent cellular damage. For example, studies on related compounds have shown that they can enhance the body's defense against oxidative stress, potentially reducing the risk of chronic diseases.

2. Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cardiovascular diseases and cancer. Compounds similar to this compound have demonstrated the ability to modulate inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines and enzymes, thereby alleviating inflammation.

3. Neuroprotective Properties

Neuroprotection is another area where this compound may exert beneficial effects. Studies suggest that it could protect neuronal cells from apoptosis induced by oxidative stress and inflammatory mediators. This property is particularly important in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : It may influence key signaling pathways involved in inflammation and cell survival.

- Interaction with Enzymes : The compound could act as an inhibitor or modulator of specific enzymes involved in oxidative stress and inflammation.

- Receptor Binding : Potential interactions with various receptors may mediate its biological effects.

Data Tables

Below are tables summarizing key findings related to the biological activities of compounds structurally related to this compound.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

- Case Study on Neuroprotection : A study involving a rat model demonstrated that administration of a related compound significantly reduced neuronal loss in models of induced neurodegeneration. The results indicated enhanced cognitive function post-treatment.

- Clinical Trials on Inflammation : Clinical trials assessing the anti-inflammatory properties of structurally similar compounds showed significant reductions in markers such as C-reactive protein (CRP) in patients with chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.